N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of a cyclopenta[4,5]thieno[2,3-d]pyrimidine scaffold.
- Attached to this scaffold are:
- A 2,4-dimethylphenyl group.
- A 4-methoxyphenyl group.
- A sulfanyl (thiol) group.
- An acetamide functional group.
- It’s worth noting that this compound’s intricate arrangement of heterocyclic rings and substituents contributes to its potential biological activity.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
: Note: The specific compound name provided may not have extensive literature. The discussion is based on analogous structures and general principles.
Properties
Molecular Formula |
C26H25N3O3S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[11-(4-methoxyphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N3O3S2/c1-15-7-12-20(16(2)13-15)27-22(30)14-33-26-28-24-23(19-5-4-6-21(19)34-24)25(31)29(26)17-8-10-18(32-3)11-9-17/h7-13H,4-6,14H2,1-3H3,(H,27,30) |
InChI Key |
VPVRFAOGYHOXER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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